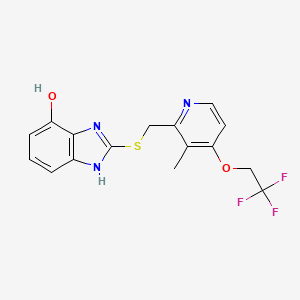

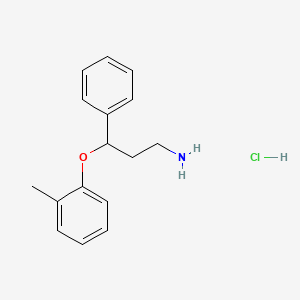

![molecular formula C10H16N2O6S3 B601889 (R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 165117-54-4](/img/structure/B601889.png)

(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide

Descripción general

Descripción

“®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide” is also known as Brinzolamide . It is a carbonic anhydrase inhibitor formulated for multidose topical ophthalmic use . It is primarily used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .

Synthesis Analysis

The synthesis of Brinzolamide involves several steps. The process starts with the protection of the keto group in 3-acetyl thiophene with 2,2-dimethyl-1,3-propainediol in the presence of hydrogen chloride gas and concentrated sulfuric acid to form 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene . The formation of the sulfonamide group at C-2 is accomplished in three stages .Molecular Structure Analysis

The molecular formula of Brinzolamide is C12H21N3O5S3 . It has a molecular weight of 383.5 and a melting point of about 131°C . It is a white powder, which is insoluble in water, very soluble in methanol, and soluble in ethanol .Chemical Reactions Analysis

Brinzolamide is a carbonic anhydrase inhibitor . It inhibits aqueous humor formation and reduces elevated intraocular pressure . The metabolite N-desethyl brinzolamide is formed in humans, which also binds to carbonic anhydrase and accumulates in red blood cells .Physical And Chemical Properties Analysis

Brinzolamide is a white powder with a molecular weight of 383.5 . It is insoluble in water, very soluble in methanol, and soluble in ethanol . It has a melting point of about 131°C .Aplicaciones Científicas De Investigación

Molecular Structure and Gas-Phase Acidity

A study by Remko (2003) conducted a theoretical investigation on the molecular structure and gas-phase acidity of various biologically active sulfonamides, including compounds structurally similar to the specified chemical. This research provides insight into the geometric and acidic properties of these compounds, which can be crucial for understanding their behavior and potential applications in various scientific fields (Remko, 2003).

Ocular Hypotensive Agents

Chen et al. (2000) synthesized novel non-chiral 2H-thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides to evaluate them as potential candidates for glaucoma treatment. These compounds were found to be potent inhibitors of human carbonic anhydrase II and showed significant efficacy in lowering intraocular pressure in rabbit models (Chen et al., 2000).

Membrane-Impermeable Inhibitors of Carbonic Anhydrase

May et al. (2006) explored thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides with quaternary ammonium moieties incorporated into their structures. These compounds were synthesized and shown to be potent inhibitors of human carbonic anhydrase-II and IV. Due to their permanent cationic charge, they are anticipated to be membrane-impermeable inhibitors of carbonic anhydrase (May et al., 2006).

Homogeneous Catalysis in Organic Synthesis

Khazaei et al. (2015) demonstrated the use of a similar compound, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, as an efficient and homogeneous catalyst in the synthesis of various organic compounds. This highlights its potential application in facilitating chemical reactions in a more environmentally friendly and efficient manner (Khazaei et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Brinzolamide , is carbonic anhydrase II (CA-II) . CA-II is an enzyme that plays a crucial role in regulating fluid secretion into the anterior chamber of the eye .

Mode of Action

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . By inhibiting CA-II, it reduces the rate of formation of bicarbonate ions, which in turn reduces sodium and fluid transport across the ciliary epithelium, leading to a decrease in intraocular pressure .

Biochemical Pathways

The inhibition of CA-II affects the bicarbonate ion formation pathway . This pathway is crucial for the secretion of aqueous humor, a fluid in the eye. By reducing bicarbonate production, the secretion of aqueous humor is decreased, leading to a reduction in intraocular pressure .

Pharmacokinetics

It is known that brinzolamide has a higher lipophilicity compared to other carbonic anhydrase inhibitors, which facilitates its diffusion across the blood-retinal barrier .

Result of Action

The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the secretion of aqueous humor in the eye .

Análisis Bioquímico

Biochemical Properties

®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide functions as a highly specific, non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II) . Carbonic anhydrase II is an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting CA-II, Brinzolamide reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and subsequently lowering intraocular pressure . This interaction is crucial for its therapeutic effects in treating glaucoma.

Cellular Effects

The effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide on various cell types are profound. In ocular cells, it reduces intraocular pressure by decreasing the production of aqueous humor . This compound also influences cell signaling pathways related to fluid secretion and ion transport. Additionally, it may affect gene expression related to carbonic anhydrase activity, thereby modulating cellular metabolism and function .

Molecular Mechanism

At the molecular level, ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide exerts its effects by binding to the active site of carbonic anhydrase II . This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of CA-II leads to a reduction in bicarbonate ion production, which in turn decreases the secretion of aqueous humor in the eye . This mechanism is essential for its role in managing intraocular pressure in glaucoma patients.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods .

Dosage Effects in Animal Models

The effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide vary with different dosages in animal models. At therapeutic doses, it effectively reduces intraocular pressure without significant adverse effects . At higher doses, toxic effects such as metabolic disturbances and cellular toxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is involved in metabolic pathways related to carbonic anhydrase activity . It interacts with enzymes and cofactors involved in the hydration of carbon dioxide, affecting metabolic flux and metabolite levels . The inhibition of carbonic anhydrase II by Brinzolamide alters the balance of bicarbonate and proton production, impacting various physiological processes .

Transport and Distribution

Within cells and tissues, ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is transported and distributed through specific transporters and binding proteins . Its lipophilic nature facilitates diffusion across cellular membranes, allowing it to reach its target sites effectively . The compound’s distribution is influenced by its interactions with transport proteins, which affect its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is primarily within the cytoplasm, where it interacts with carbonic anhydrase II . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and therapeutic potential .

Propiedades

IUPAC Name |

(4R)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIWBQIWXWWDKT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

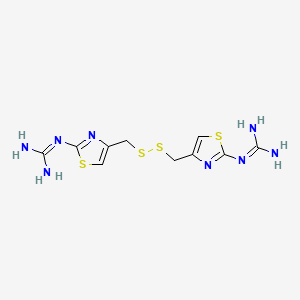

![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)

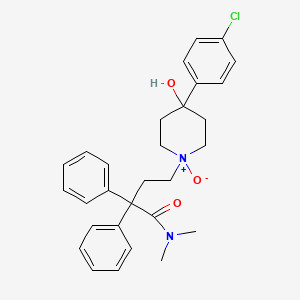

![7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B601816.png)

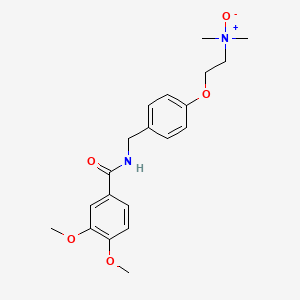

![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)